Cycloprop-2-ene-1-carbonitrile
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
38693-83-3 |
|---|---|
Molecular Formula |
C4H3N |
Molecular Weight |
65.07 g/mol |
IUPAC Name |
cycloprop-2-ene-1-carbonitrile |
InChI |
InChI=1S/C4H3N/c5-3-4-1-2-4/h1-2,4H |
InChI Key |
GFKKDWJMXPLWJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC1C#N |
Origin of Product |
United States |
Significance of Cyclopropene Architectures in Contemporary Organic Chemistry
Cyclopropenes, the smallest unsaturated carbocyclic compounds, are characterized by a high degree of ring strain, estimated to be around 54.1 kcal/mol. sioc-journal.cnnih.gov This inherent strain energy makes them highly reactive and valuable intermediates in organic synthesis. sioc-journal.cnrsc.orgresearchgate.net The transformations of cyclopropenes have long captured the interest of organic chemists due to their diverse reactivity, which includes addition reactions, cycloadditions, and ring-opening reactions, often mediated by transition-metal catalysts. sioc-journal.cnrsc.orgnih.gov
The utility of cyclopropenes extends to their role as three-carbon building blocks in the construction of complex molecular scaffolds. sioc-journal.cn Their ability to undergo strain-release transformations allows for the synthesis of a wide variety of functionalized products. nih.gov In recent years, cyclopropenes have also gained prominence as bioorthogonal chemical reporters in chemical biology. sioc-journal.cnresearchgate.netnih.gov Their small size and high reactivity make them suitable for labeling proteins and for the synthesis of photo-cross-linkers used in live-cell imaging. sioc-journal.cn
The development of new synthetic methods has made a variety of cyclopropene (B1174273) derivatives more accessible for research. rsc.orgrsc.org For instance, rhodium-catalyzed reactions of α-diazoesters with alkynes provide an efficient route to cycloprop-2-ene carboxylates. scispace.com The stability of certain cyclopropene derivatives, such as 3-(cycloprop-2-en-1-oyl)oxazolidinones, has been improved, allowing for their long-term storage and use in stereoselective Diels-Alder reactions. scispace.comacs.orgwikipedia.org
Electronic and Structural Distinctiveness of the Nitrile Group Within Strained Rings
The incorporation of a nitrile (cyano) group into a strained ring system like cyclopropene (B1174273) introduces unique electronic and structural features. The high ring strain in cyclopropenes, arising from distorted bond angles and lengths, significantly influences the properties of the attached functional groups. nih.gov The carbon-carbon bonds within the cyclopropene ring exhibit increased p-character due to the severe angle strain.
Quantum chemical studies on nitriles derived from methylenecyclopropene reveal that the cyclopropene scaffold can effectively transmit electronic effects. mdpi.comresearchgate.net These systems exhibit significant π-electron delocalization. mdpi.com The nitrile group, being an electron-accepting group, can participate in push-pull systems where electron-donating groups are also attached to the cyclopropene ring. researchgate.netsemanticscholar.org This interaction can enhance the basicity of the nitrile nitrogen atom. mdpi.comresearchgate.netmdpi.com
Interactive Data Table: General Spectroscopic Data for Related Compounds
| Compound/Functional Group | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm⁻¹) |
| Cycloprop-2-ene-1-carboxylic acid | 6.74-6.79 (m, 2H), 3.52 (t, 1H) | 175.9 (C), 101.7-101.9 (CH), 17.1 (CH) | 1758, 1698, 1660 |
| Cyclopropanecarbonitrile | 1.0-1.3 (m, 4H), 1.3-1.6 (m, 1H) | 121.9 (C≡N), 1.4 (CH), 10.9 (CH₂) | 2240 (C≡N) |
| Alkenes | 4.5-6.5 (=C-H) | 100-150 (C=C) | 3100-3000 (=C-H stretch), 1680-1640 (C=C stretch) |
| Nitriles | 115-125 (C≡N) | 2260-2200 (C≡N stretch) |
Note: The data presented is a general representation from various sources and may not correspond to a single, specific molecule under uniform conditions. scispace.comlibretexts.orgnih.govpg.edu.pl
Evolution of Research in Cyclopropene Nitrile Chemistry: Key Milestones and Perspectives
Stereoselective Construction of the Cyclopropene Core
The metal-catalyzed [2+1] cycloaddition of diazo compounds with alkynes stands as a direct and powerful method for constructing the cyclopropene ring. chemrxiv.org This transformation involves the reaction of a carbene, generated in situ from a diazo precursor, with an alkyne. A variety of transition metals, including rhodium, copper, silver, and cobalt, have been shown to effectively catalyze this reaction. chemrxiv.orgresearchgate.netorganic-chemistry.org
Rhodium(II) carboxylates, such as Rh₂(OAc)₄, are prominent catalysts for the cyclopropenation of alkynes with diazo compounds like ethyl diazoacetate. chemrxiv.orgresearchgate.net However, these catalysts are sometimes ineffective for producing highly substituted cyclopropenes. acs.org To overcome this limitation, silver triflate (AgOTf) has emerged as an efficient catalyst for the cyclopropenation of internal alkynes with donor-acceptor substituted diazo compounds, providing access to highly functionalized cyclopropenes. acs.org
More recently, cobaloxime-based metalloradical catalysis has been developed for the [2+1] cyclopropenation of alkynes with α-aryldiazoacetates under mild conditions. chemrxiv.orgresearchgate.net A significant advancement for the direct synthesis of nitrile-substituted congeners is the use of diazoacetonitrile (N₂CHCN) as the carbene precursor. rochester.edunih.govresearchgate.net Engineered myoglobin-based biocatalysts have demonstrated remarkable efficiency in the asymmetric cyclopropanation of olefins with in situ generated diazoacetonitrile, yielding nitrile-substituted cyclopropanes with exceptional diastereo- and enantioselectivity (up to 99.9% de and ee). rochester.edunih.govnih.gov This biocatalytic approach highlights a safe and practical way to utilize the otherwise hazardous diazoacetonitrile for creating chiral, cyano-functionalized cyclopropanes. rochester.eduresearchgate.net
| Catalyst | Carbene Precursor | Alkyne/Olefin Substrate | Key Features | Reference |
|---|---|---|---|---|
| Rhodium(II) Acetate (B1210297) (Rh₂(OAc)₄) | Ethyl Diazoacetate | Terminal Acetylenes | Established method for cyclopropene synthesis. | chemrxiv.orgresearchgate.net |
| Silver Triflate (AgOTf) | Donor-Acceptor Diazo Compounds | Internal Alkynes | Access to highly substituted cyclopropenes not available via Rh(II) chemistry. | acs.org |
| Cobaloxime Complex | α-Aryldiazoacetates | Alkynes | Proceeds via a metalloradical pathway under mild conditions. | chemrxiv.orgresearchgate.net |
| Engineered Myoglobin (B1173299) | Diazoacetonitrile (N₂CHCN) | Styrene Derivatives | Highly diastereo- and enantioselective synthesis of nitrile-substituted cyclopropanes. | rochester.edunih.govnih.gov |
The mechanism of metal-catalyzed cyclopropenation generally proceeds through the formation of a metal-carbene intermediate. In this process, the diazo compound reacts with the metal catalyst, leading to the extrusion of dinitrogen (N₂) gas and the formation of a transient, highly reactive metal-carbene species. This electrophilic carbene is then transferred to the alkyne substrate to form the cyclopropene ring.
The stereoselectivity of the reaction is largely dictated by the structure of the catalyst, particularly the ligands coordinated to the metal center. Chiral ligands on the metal catalyst can create a chiral environment that directs the approach of the alkyne to the metal-carbene, resulting in the preferential formation of one enantiomer of the cyclopropene product. For instance, engineered myoglobin catalysts create a precisely defined active site pocket that controls the stereochemical outcome of the carbene transfer to the olefin. nih.govresearchgate.net
In cobaloxime-based systems, the reaction is proposed to proceed via metalloradical catalysis (MRC). chemrxiv.orgresearchgate.net This mechanism involves metal-stabilized organic radicals, which allows for precise control over reactivity and regioselectivity in the radical [2+1] cyclopropenation. chemrxiv.org Steric effects can also play a significant role; for example, in the cobaloxime-catalyzed cyclopropenation of aryl-substituted alkynes, ortho-substituted substrates may yield slightly less product compared to their para- or meta-substituted counterparts. chemrxiv.org
Strategies for Nitrile Group Introduction and Derivatization
The nitrile group is a versatile functional handle that can be converted into various other groups, such as amines, carboxylic acids, and tetrazoles. rochester.edu Its introduction can be achieved either by functionalizing a pre-existing cyclopropene ring or by constructing the entire scaffold in a single synthetic sequence.
One common strategy involves the synthesis of a stable cyclopropene derivative, such as a cyclopropene carboxylic acid or its ester, which can then be converted to the nitrile. Large-scale synthesis of 3-(cycloprop-2-en-1-oyl)oxazolidinones, which are stable derivatives of cycloprop-2-ene carboxylic acid, can be achieved from the reaction of acetylene (B1199291) and ethyl diazoacetate. researchgate.netacs.org The resulting carboxylic acid functionality can subsequently be transformed into a nitrile group through standard functional group interconversion methods, such as conversion to a primary amide followed by dehydration.
Alternatively, functionalization can occur on a pre-existing cyclopropane (B1198618) nitrile scaffold. For example, the stereoselective functionalization of 2,2-dibromo-1-methyl-cyclopropanecarbonitrile has been demonstrated. acs.org This method utilizes a bromine/magnesium exchange reaction to generate a cyclopropylmagnesium reagent, which can then be reacted with electrophiles to install various substituents with good diastereoselectivity. acs.org
While not forming a cyclopropene directly, the Kulinkovich reaction has been adapted for the cyclopropanation of nitriles using homoallylic alcohols and a titanium-based reagent system. nih.gov This reaction produces aminocyclopropanes, demonstrating a transformation where the nitrile group directs the formation of the cyclopropane ring. nih.gov Furthermore, one-pot, three-component cascade reactions have been designed to produce complex heterocyclic structures, where the selective control over competing pathways, such as cyclopropanation versus annulation, is critical. acs.orgacs.org
Chemo- and Regioselective Approaches in Cyclopropene Nitrile Synthesis
In molecules with multiple reactive sites, achieving chemo- and regioselectivity is paramount. Synthetic strategies must be designed to ensure the reaction occurs at the desired functional group and position. For instance, in the copper-catalyzed one-pot, three-component reaction of CF₃CHN₂, nitriles, and nitroalkenes to form pyrroles, a key challenge is suppressing the competing alkene cyclopropanation pathway. acs.orgacs.org Judicious choice of the copper catalyst allows for the chemo- and regioselective synthesis of the desired pyrrole (B145914) product over the cyclopropane. acs.orgacs.org
The reactivity of titanacyclopropanes, generated from titanium(IV) isopropoxide and a Grignard reagent, also highlights chemoselectivity. While titanacyclopropanes are known to react with esters, amides, and nitriles to effect cyclopropanation, they can react preferentially with pyridine (B92270) N-oxides to achieve C2-H alkylation, even in the presence of these other functionalities. researchgate.netorganic-chemistry.org This demonstrates a case where the cyclopropanating agent can be directed away from a nitrile group in a multifunctional substrate.
The study of the catalytic hydrogenolysis of diastereomeric nitrile-substituted spirocyclopropyloxindoles reveals that the relative stereochemistry of the molecule dramatically influences the chemoselectivity of the reaction. uaeh.edu.mx This indicates that subtle stereochemical differences can be exploited to direct the reactivity of a cyclopropane nitrile toward a specific, desired outcome. uaeh.edu.mx
Development of Catalytic Systems for Cyclopropene Nitrile Synthesis
The formation of the cyclopropene ring, particularly one bearing a nitrile group, requires precise and efficient catalytic methods to manage the high ring strain and reactivity of the target molecule. Both transition-metal catalysis and, to a lesser extent, organocatalysis have been explored to achieve this goal.
The most prominent and effective method for synthesizing cyclopropene rings is the transition-metal-catalyzed [2+1] cycloaddition of an alkyne with a carbene precursor. researchgate.net For the synthesis of cycloprop-2-ene-1-carbonitrile, this involves the reaction of an alkyne with diazoacetonitrile, which serves as the α-cyanocarbene source.
Dirhodium(II) complexes are particularly successful catalysts for this transformation, analogous to their widespread use in cyclopropenation reactions with ethyl diazoacetate. researchgate.netorganic-chemistry.org Catalysts such as rhodium(II) acetate dimer [Rh₂(OAc)₄] effectively promote the decomposition of diazoacetonitrile and mediate the subsequent stereospecific transfer of the cyanocarbene to the alkyne triple bond. organic-chemistry.org The general mechanism involves the formation of a rhodium-carbene intermediate, which then reacts with the alkyne to form the cyclopropene product and regenerate the catalyst. fluorochem.co.uk
While rhodium catalysts are prevalent, other transition metals have been investigated for related cyclopropanations and C-C bond formations involving nitriles, suggesting their potential applicability. These include palladium, copper, nickel, and iron complexes. For instance, palladium-catalyzed reactions have been developed for the cyanation of cyclopropene derivatives, highlighting the utility of this metal in functionalizing the cyclopropene core.
The choice of catalyst and reaction conditions can influence the yield and purity of the resulting cyclopropene nitrile. The reaction is versatile, allowing for the use of terminal and internal alkynes to produce a variety of substituted cyclopropene carbonitrile congeners.
Table 1: Overview of Transition-Metal Catalysts in Cyclopropene Synthesis This table presents catalysts commonly used for the analogous and highly related synthesis of cyclopropene carboxylates, which are directly applicable to the synthesis of cyclopropene carbonitriles from diazoacetonitrile.
| Catalyst | Typical Alkyne Substrate | Product Type | Reference |
|---|---|---|---|
| Rhodium(II) Acetate Dimer [Rh₂(OAc)₄] | Terminal or Internal Alkynes | Substituted Cycloprop-2-ene-1-carbonitriles | organic-chemistry.org |
| Chiral Dirhodium Complexes (e.g., Rh₂((R)-BTPCP)₄) | Internal Alkynes | Enantioenriched Cycloprop-2-ene-1-carbonitriles | |
| Copper(I) Complexes | Terminal Alkynes | Cycloprop-2-ene-1-carbonitriles | researchgate.net |
| Palladium(0) Complexes | Cyclopropene Precursors (for cyanation) | Cycloprop-2-ene-1-carbonitriles |
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a powerful tool in asymmetric synthesis. Strategies involving iminium and enamine activation, phase-transfer catalysis, and Brønsted acid/base catalysis have been extensively applied to the synthesis of chiral cyclopropane derivatives. These reactions often proceed via cascade or domino sequences, such as Michael-alkylation pathways, to construct the three-membered ring with high stereocontrol.
However, the application of these organocatalytic methods to the direct synthesis of cyclopropenes, including this compound, is not well-documented in the scientific literature. The high reactivity of the cyclopropene double bond, a consequence of its significant ring strain (approx. 54 kcal/mol), presents a substantial challenge. organic-chemistry.org Many standard organocatalytic intermediates could potentially react with the newly formed strained ring, leading to undesired side reactions, such as ring-opening or polymerization, rather than the stable isolation of the cyclopropene product. Therefore, transition-metal-catalyzed pathways remain the primary and more reliable approach for the synthesis of this compound and its congeners.
Synthetic Routes to Stabilized Cyclopropene Carbonitrile Derivatives
This compound, especially with only a single hydrogen substituent at the C3 position, can be prone to instability, limiting its practical application and long-term storage. researchgate.net Consequently, synthetic strategies have been developed to access stabilized derivatives. Stability is typically conferred through steric shielding of the reactive double bond or by the introduction of stabilizing electronic groups.
A primary strategy for enhancing stability is the introduction of two substituents at the C3 carbon atom. researchgate.net This can be achieved through the rhodium-catalyzed cycloaddition of diazoacetonitrile with an internal, disubstituted alkyne. The resulting 1,2,3,3-tetrasubstituted cyclopropene is significantly more stable due to the steric bulk around the sp³-hybridized carbon, which hinders intermolecular reactions that could lead to decomposition.
Another effective method involves the use of protecting groups, particularly silyl (B83357) groups. organic-chemistry.org The reaction of a silylated alkyne, such as trimethylsilylacetylene, with diazoacetonitrile provides a C1-silylated cyclopropene carbonitrile. This derivative exhibits improved stability and serves as a versatile synthetic intermediate. The silyl group can be readily removed under specific conditions (e.g., with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride) to furnish the parent cyclopropene if desired. organic-chemistry.org
Furthermore, stability can be achieved by converting the cyclopropene precursor into a stable, often crystalline, derivative. While not directly modifying the nitrile, this approach is exemplified by the synthesis of 3-(cycloprop-2-en-1-oyl)oxazolidinones from cycloprop-2-ene carboxylic acid. researchgate.net These derivatives are exceptionally stable solids that can be stored for extended periods and used as needed. researchgate.net A similar strategy could be envisioned for nitrile-containing analogues, potentially involving the complexation or derivatization of a precursor to facilitate handling and storage.
Table 2: Strategies for the Synthesis of Stabilized Cyclopropene Carbonitrile Derivatives
| Stabilization Strategy | Synthetic Approach | Example Precursors | Resulting Product Feature | Reference |
|---|---|---|---|---|
| Steric Hindrance | Cycloaddition with an internal alkyne | Diazoacetonitrile + 2-Butyne | 1,2,3,3-Tetrasubstituted cyclopropene | researchgate.net |
| Protecting Groups | Cycloaddition with a silylated alkyne | Diazoacetonitrile + Trimethylsilylacetylene | C1-Silyl-cyclopropene-1-carbonitrile | organic-chemistry.org |
| Crystalline Derivatives | Derivatization of a cyclopropene precursor | Acetylene + Ethyl Diazoacetate -> Oxazolidinone | Stable, crystalline solid for storage (by analogy) | researchgate.net |
Cycloaddition Reactions of Cyclopropene Nitriles
This compound and its derivatives are highly reactive substrates in various cycloaddition reactions due to their significant ring strain, estimated to be around 54 kcal/mol. mpg.de This inherent strain energy, combined with the electronic effects of the nitrile group, dictates their reactivity and selectivity in pericyclic reactions.
Cyclopropene derivatives readily participate in [3+2] cycloaddition reactions with a variety of 1,3-dipoles. chim.it Nitrile imines, often generated in situ from hydrazonoyl chlorides or tetrazoles, react with cyclopropenes to form pyrazole (B372694) derivatives. chim.it These reactions are a cornerstone for synthesizing five-membered heterocyclic compounds. nih.gov The reactivity of these cycloadditions can be influenced by the substituents on both the cyclopropene and the nitrile imine. chim.itscispace.com
Donor-acceptor (D-A) cyclopropanes, which can be considered as masked 1,3-dipoles, also undergo formal [3+2] cycloadditions with nitriles in the presence of a Lewis acid catalyst. rsc.orgutexas.eduresearchgate.netresearchgate.net This process involves the Lewis acid-promoted ring-opening of the cyclopropane to form a 1,3-dipole, which is then trapped by the nitrile.
The general mechanism for the [3+2] cycloaddition of a nitrile imine with this compound is depicted below:
Step 1: Formation of the 1,3-dipole. The nitrile imine is generated from a suitable precursor.
Step 2: Concerted cycloaddition. The nitrile imine reacts with the double bond of the cyclopropene in a concerted fashion to form a five-membered heterocyclic ring. nih.gov
The regioselectivity of these reactions is governed by the frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other is dominant. nih.gov
A variety of 1,3-dipoles have been successfully employed in [3+2] cycloadditions with cyclopropene derivatives, as summarized in the following table.
| 1,3-Dipole | Resulting Heterocycle | Reference(s) |
| Nitrile Imines | Pyrazolines | chim.it |
| Nitrile Oxides | Isoxazolines | chim.itijpcbs.com |
| Azides | Triazolines (often unstable) | chim.it |
| Diazocompounds | Pyrazolines | chim.it |
| Nitrones | Isoxazolidines | chim.it |
This table provides examples of 1,3-dipoles that react with cyclopropene derivatives.
This compound and its analogs act as potent dienophiles in Diels-Alder reactions, a type of [4+2] cycloaddition. iitk.ac.in The high reactivity of the cyclopropene double bond makes these reactions efficient for the construction of bicyclo[4.1.0]heptene skeletons. researchgate.netnih.gov The reaction proceeds via a concerted mechanism, and its stereoselectivity is a key feature. iitk.ac.in
For instance, the Diels-Alder reaction of 1-methylthis compound with methyl 2-oxo-2H-pyran-5-carboxylate yields a 2:1 adduct with an endo-syn configuration. researchgate.net The reaction is believed to proceed through an intermediate cycloheptatriene (B165957) structure. researchgate.net
The stereoselectivity of Diels-Alder reactions involving cyclopropene derivatives often favors the endo product, which can be influenced by secondary orbital interactions. acs.org However, the presence of substituents on the cyclopropene ring can alter this preference. nih.govacs.org
The electron-withdrawing nature of the nitrile group significantly influences the reactivity of the cyclopropene ring in cycloaddition reactions. chim.it The nitrile group polarizes the double bond, making the carbon atoms more electrophilic. openstax.org This enhanced electrophilicity increases the rate of reaction with electron-rich dienes in Diels-Alder reactions and with certain 1,3-dipoles in [3+2] cycloadditions. chim.itscispace.com
In [3+2] cycloadditions with nitrile oxides, the electronic nature of the substituents on the nitrile oxide can dictate the reaction pathway. Electron-withdrawing groups on the nitrile oxide tend to favor the formation of bicyclic products via an azirine intermediate, while electron-donating groups often lead to aminofurans through a Lossen rearrangement of the initial cycloadduct. chim.it
Computational studies using the Distortion/Interaction model have shown that the differences in reactivity among various substituted cyclopropenes in ligations with tetrazines are primarily governed by changes in the interaction energies. scispace.com This model helps in understanding and predicting the reactivity based on the electronic and steric properties of the substituents. scispace.com
Ring-Opening and Rearrangement Pathways
The strained three-membered ring of cyclopropene nitriles makes them susceptible to various ring-opening and rearrangement reactions, which can be initiated thermally, photochemically, or by metal catalysts.
Thermal rearrangements of vinylcyclopropanes, which can be structurally related to certain cyclopropene nitrile adducts, typically proceed to form cyclopentenes. researchgate.net The high strain energy of the cyclopropane ring (approximately 28 kcal/mol) provides a strong thermodynamic driving force for such ring-opening reactions. mpg.denih.gov
Photochemical irradiation of cyclopropene derivatives can lead to a variety of rearrangements. baranlab.orgacs.org For example, direct irradiation of an α,β-unsaturated γ,δ-cyclopropyl nitrile can lead to products arising from a carbonyl ylide or a carbene intermediate. rsc.org The specific outcome of these photochemical reactions is often dependent on the excitation state (singlet or triplet). rsc.org The photoisomerization of (cyanomethylene)cyclopropane to 1-cyano-2-methylenecyclopropane has been observed in an argon matrix, with the rearrangement being endothermic. nih.gov
Transition metals are effective catalysts for the ring-opening of cyclopropenes and their derivatives, leading to a diverse array of transformations. researchgate.net These reactions often proceed through the formation of a metallacyclobutane or a π-allyl-metal complex. nih.gov
Iron-catalyzed carbometalation of cyclopropenone acetals with organomagnesium and organozinc reagents has been reported. beilstein-journals.org Copper-catalyzed carbozincation of cyclopropene derivatives bearing directing groups, such as esters, allows for the diastereoselective addition of diorganozinc reagents. acs.org The resulting cyclopropylzinc reagents can then be trapped with various electrophiles. acs.org
A notable example is the copper(I)-catalyzed Ritter-type reaction involving the ring-opening of cyclopropyl (B3062369) ketones with nitriles to synthesize γ-amino ketones. rsc.org This reaction is facilitated by a Lewis acid and demonstrates the utility of metal catalysis in promoting ring-opening coupling processes that are not favored under conventional acidic conditions. rsc.org
The following table summarizes some metal-catalyzed ring-opening reactions of cyclopropene derivatives.
| Metal Catalyst | Reactant(s) | Product Type | Reference(s) |
| Iron | Cyclopropenone acetal, Organomagnesium/zinc reagents | Carbometalated products | beilstein-journals.org |
| Copper | Cyclopropene esters, Diorganozinc reagents | Functionalized cyclopropanes | acs.org |
| Copper(I)/Lewis Acid | Cyclopropyl ketones, Nitriles | γ-Amino ketones | rsc.org |
| Rhodium | Vinylcyclopropanes, CO | Cyclohexenones | pku.edu.cn |
| Palladium | Vinylcyclopropanes | Ring-expanded products | nih.gov |
This table showcases various metal catalysts and their applications in the ring-opening transformations of cyclopropene derivatives.
Radical Addition Reactions to Cyclopropene Nitriles
Due to the high ring strain, the double bond in cyclopropene derivatives is susceptible to various addition reactions, including those involving radical intermediates. The polymerization of cyclopropene itself is thought to proceed via a free-radical chain mechanism. wikipedia.org While specific studies on radical additions to this compound are not extensively detailed in the provided results, the general reactivity of cyclopropenes suggests that radical species can add across the double bond. wikipedia.org The presence of the nitrile group, an electron-withdrawing substituent, can influence the regioselectivity and rate of such additions.
In a broader context of radical additions to alkenes, polarity matching between the radical and the alkene is a crucial factor. acs.org Typically, nucleophilic radicals add to electron-deficient alkenes. acs.org The nitrile group in this compound renders the double bond electron-deficient, which would favor the addition of nucleophilic radicals. Research on related systems, such as the radical-mediated intramolecular migration of the cyano group, highlights the ability of the nitrile to participate in radical processes. preprints.org This process often involves the addition of a carbon-centered radical to the nitrile's triple bond, followed by β-cleavage of the resulting cyclic iminyl radical. preprints.org
Ene Reactions with Cyclopropene Nitriles as Enophiles
Cyclopropene derivatives can act as enophiles in ene reactions, a pericyclic reaction involving the transfer of an allylic hydrogen from an "ene" to an "enophile," with the concomitant formation of a new sigma bond and a shifted double bond. The high ring strain of the cyclopropene double bond makes it a reactive enophile. wikipedia.org Derivatives of cycloprop-2-ene carboxylic acid, which are structurally related to the nitrile, have been shown to participate in ene reactions, and this reactivity can lead to polymerization, which in some cases abolishes toxicity. wikipedia.org
Stable derivatives of cycloprop-2-ene carboxylic acid, such as 3-(cycloprop-2-en-1-oyl)oxazolidinones, are effective dienophiles in Diels-Alder reactions, a related [4+2] cycloaddition. wikipedia.orgacs.org This highlights the general propensity of the strained cyclopropene ring to undergo cycloaddition-type reactions.
Reactivity of the Nitrile Moiety within the Cyclopropene Framework
The nitrile group in this compound is a versatile functional group that can undergo a variety of transformations. preprints.org Its reactivity is influenced by the electronic properties of the cyclopropene ring.
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This reactivity is fundamental to many transformations of nitriles into other functional groups like amines, carboxylic acids, and ketones. preprints.org In the context of donor-acceptor (D-A) cyclopropanes, which share some reactivity principles with cyclopropene nitriles, nucleophilic attack can lead to ring-opening or decyanation reactions. mdpi.com For instance, the reaction of 2-arylcyclopropane-1,1-dicarbonitriles with thioacetic acid can result in either ring-opening or a decyanation reaction depending on the conditions. mdpi.com
The cyano group can also be activated by metal catalysts. For example, N-heterocyclic carbenes have been used to catalyze the cyclopropanation of cyano acrylates. researchgate.net While this involves the formation of a cyclopropane ring rather than starting with one, it demonstrates the compatibility of the cyano group with various catalytic systems.
While direct information on cyclopropene nitrile dianions is limited in the search results, studies on the closely related cycloprop-2-ene carboxylate dianions provide significant insights. organic-chemistry.orgnih.gov These dianions, generated by treating cycloprop-2-ene carboxylic acids with alkyllithium reagents, can be functionalized by a variety of electrophiles at the vinylic position. organic-chemistry.org This methodology allows for the introduction of new substituents onto the cyclopropene ring.
A detailed study revealed that the choice of solvent is critical, with THF being superior to Et2O for these reactions. organic-chemistry.org Furthermore, additives such as N-methylmorpholine N-oxide (NMO) were found to enhance the stability of the dianions and improve the rates of alkylation, leading to higher yields. organic-chemistry.org This approach has been successfully applied to a range of electrophiles, including aldehydes, ketones, and alkyl halides. organic-chemistry.org It is plausible that a similar strategy could be applied to this compound, allowing for the generation of a dianion and subsequent electrophilic trapping to create functionalized cyclopropene nitriles.
Basicity and Acidity Studies of Cyclopropene Nitrile Systems
The acidity and basicity of cyclopropene nitrile systems are governed by the interplay of ring strain, hybridization, and the electronic effects of the nitrile substituent.
Theoretical studies on the gas-phase basicity of nitriles have shown that attaching a methylenecyclopropene group to a nitrile significantly increases the proton affinity (PA) of the cyano nitrogen atom by approximately 200 kJ mol⁻¹. nih.govsemanticscholar.org This enhancement is attributed to the push-pull effect, where the cyclopropene scaffold transmits electronic effects from donor substituents to the electron-withdrawing nitrile group. semanticscholar.orgmdpi.comresearchgate.net In these systems, protonation is favored at the cyano nitrogen atom. nih.govmdpi.comresearchgate.net
The acidity of cyclopropene itself is a topic of interest. The pKa of the vinylic hydrogens is reported to be around 29, making it significantly more acidic than cyclopropane (pKa ≈ 44). stackexchange.com This increased acidity is due to the higher s-character of the sp²-hybridized vinylic C-H bonds, which better accommodates the negative charge upon deprotonation. stackexchange.comquora.com The presence of the electron-withdrawing cyano group in this compound would be expected to further increase the acidity of the remaining vinylic proton. Ab initio studies on related systems have shown that a cyano group increases the acidity of adjacent C-H bonds. acs.org
Conversely, the pKa of the methylene (B1212753) hydrogens in cyclopropene is much higher, estimated to be around 61. stackexchange.com Deprotonation at this position would lead to an antiaromatic conjugate base, which is destabilizing. stackexchange.com
The pKa of the related cycloprop-2-ene-1-carboxylic acid has been reported as 4.246. wikipedia.org This value reflects the acidity of the carboxylic acid proton, which is the most acidic proton in that molecule.
| Compound/System | pKa / Basicity Metric | Observation |
| Cyclopropene (vinylic H) | ~29 stackexchange.com | More acidic than cyclopropane due to sp² hybridization of the C-H bond. stackexchange.com |
| Cyclopropane (C-H) | ~44 stackexchange.com | Less acidic than the vinylic protons of cyclopropene. stackexchange.com |
| Cyclopropene (methylene H) | ~61 stackexchange.com | Less acidic due to the formation of an antiaromatic conjugate base. stackexchange.com |
| Cycloprop-2-ene-1-carboxylic acid | 4.246 wikipedia.org | Acidity of the carboxylic acid proton. |
| Methylenecyclopropene-nitrile systems | Proton Affinity (PA) increased by ~200 kJ mol⁻¹ compared to HCN. nih.govsemanticscholar.org | Significant increase in gas-phase basicity of the nitrile nitrogen due to the push-pull effect. semanticscholar.orgmdpi.comresearchgate.net |
Advanced Computational and Theoretical Investigations of Cycloprop 2 Ene 1 Carbonitrile
Quantum Chemical Characterization of Electronic Structure and Bonding
Quantum chemical calculations, particularly at the MP2/AUG-cc-pVTZ level of theory, have been employed to model the electronic structure of cyclopropane (B1198618) derivatives, including those with a nitrile substituent. The analysis of these structures reveals significant insights into their unique bonding characteristics.
The carbon-carbon bonds within the cyclopropyl (B3062369) ring exhibit an extra 'p' character, as determined by Natural Bond Orbital (NBO) analysis. This leads to the formation of "banana-like" σ bonds, where the electron density is concentrated outside the direct line connecting the nuclei. This feature is a hallmark of highly strained three-membered rings and imparts some characteristics of unsaturated hydrocarbons. researchgate.net
Molecular orbital (MO) analysis identifies π-like orbitals that are crucial to the molecule's reactivity. These orbitals, often located near the Highest Occupied Molecular Orbital (HOMO), are partially localized above and below the C1-C2 bond, suggesting a degree of double-bond character. researchgate.net The presence of the electron-withdrawing nitrile group significantly influences the electronic distribution and orbital energies, polarizing the molecule and affecting its electrophilic and nucleophilic sites.
Table 1: Selected Optimized Geometrical Parameters for a Substituted Cyclopropane Derivative Note: This table is illustrative of typical bond characteristics in related structures as determined by computational methods.
| Parameter | Description | Value |
| C1-C2 Bond Length (Å) | Length of the double bond in the ring | ~1.28 |
| C2-C3 Bond Length (Å) | Length of the single bond in the ring | ~1.51 |
| C1-C3 Bond Length (Å) | Length of the single bond in the ring | ~1.51 |
| C3-CN Bond Length (Å) | Length of the bond to the nitrile group | ~1.46 |
| C≡N Bond Length (Å) | Length of the nitrile triple bond | ~1.16 |
| ∠C1-C2-C3 (°) | Internal ring angle | ~51 |
| ∠C2-C3-C1 (°) | Internal ring angle | ~51 |
| ∠C3-C1-C2 (°) | Internal ring angle | ~78 |
Data are generalized from computational studies on cyclopropene (B1174273) and its derivatives.
Quantification and Analysis of Ring Strain Energy
Ring Strain Energy (RSE) is a critical quantitative measure of the inherent instability of cyclic compounds. For the parent cyclopropene molecule, the RSE is notably high, estimated to be around 54.1 kcal/mol, a value largely attributed to significant angle strain. nih.gov
The total strain in a molecule arises from a combination of angle strain, torsional strain, and transannular strain. wikipedia.org The calculation of RSE is typically achieved computationally by comparing the heat of formation of the cyclic molecule with that of a suitable acyclic, "strain-free" reference compound through homodesmotic reactions. stackexchange.com
(CH₂)₃ + 3 CH₃-CH₃ → 3 CH₃-CH₂-CH₃
A representative homodesmotic reaction for calculating the RSE of cyclopropane.
Table 2: Comparative Ring Strain Energies (RSE) of Small Cycloalkanes and Cycloalkenes
| Compound | RSE (kcal/mol) |
| Cyclopropane | 27.5 |
| Cyclobutane | 26.3 |
| Cyclopropene | 54.1 nih.gov |
| Cyclobutene | ~30.0 |
Values are established from literature and serve as a baseline for understanding the high strain of the cyclopropene core.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, intermediates, and transition states. ucsb.edu For a reactive molecule like Cycloprop-2-ene-1-carbonitrile, DFT calculations can elucidate the pathways of various transformations, such as cycloadditions and ring-opening reactions. escholarship.orgresearchgate.net
The high ring strain of the cyclopropene moiety is a primary driving force for its reactivity, particularly in reactions that lead to the opening of the three-membered ring. nih.govacs.org Computational studies on related systems have shown that the kinetic barriers for the ring-opening of cyclopropyl radicals can be substantially influenced by substituents. An amino group, for instance, has been shown through DFT calculations to accelerate ring-opening due to an n-σ* interaction between the nitrogen lone pair and the anti-bonding orbital of a C-C bond. escholarship.org A similar analysis would be crucial to understanding the influence of the nitrile group on the kinetics of ring-opening reactions.
Locating a transition state (a first-order saddle point on the potential energy surface) is a key objective of these computational studies. ucsb.edu Methods such as synchronous transit-guided quasi-Newton (STQN) approaches or eigenvector-following algorithms are used to optimize transition state geometries. ucsb.edu Subsequent frequency calculations are performed to verify the structure, which must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu For example, DFT calculations have been used to locate the transition structures for the ene reactions of cyclopropene, revealing that these reactions have significantly lower activation barriers compared to less strained systems. nih.govacs.org
Aromaticity and Anti-aromaticity Considerations in Cyclopropene Nitrile Derivatives
The concepts of aromaticity and anti-aromaticity are central to understanding the stability and reactivity of cyclic conjugated systems. The cyclopropenyl cation is the archetypal Hückel aromatic system with 2 π-electrons, while the cyclopropenyl anion, with 4 π-electrons, is anti-aromatic.
The presence of a nitrile substituent on the cyclopropene ring significantly influences its electronic properties and, by extension, its potential aromatic or anti-aromatic character in derived ionic species or transition states. The Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate aromaticity. github.io It involves placing a "ghost" atom at the center of a ring and calculating the magnetic shielding. A negative NICS value is indicative of a diatropic ring current and aromaticity, while a positive value suggests a paratropic ring current and anti-aromaticity. github.io
For a proper assessment, NICS values are often calculated at a specific distance above the ring plane (e.g., NICS(1)) to minimize the influence of σ-bond contributions. github.io The nitrile group, being strongly electron-withdrawing, would destabilize a cyclopropenyl cation but could potentially stabilize a cyclopropenyl anion. Computational studies using NICS and other energetic criteria, like Aromatic Stabilization Energy (ASE), are essential to quantify these effects and understand how the substituent modulates the (anti)aromatic character of the cyclopropene ring during a chemical reaction.
Prediction of Reactivity and Selectivity using Computational Models
Computational models are invaluable for predicting the outcome of chemical reactions, including their reactivity, regioselectivity, and stereoselectivity. The Curtin–Hammett principle provides the fundamental basis, relating product ratios to the difference in the Gibbs free energies of competing transition states. nih.gov
DFT calculations are frequently used to determine the energies of transition states for different possible reaction pathways. escholarship.orgchemrxiv.org For this compound, this approach can be used to predict the outcomes of reactions such as [3+2] cycloadditions or Diels-Alder reactions. For example, in a [3+2] cycloaddition, analysis of the electrophilic and nucleophilic Parr functions at the different reaction sites can help predict the regioselectivity. chemrxiv.org Similarly, by calculating the activation free energies for endo and exo transition states in a Diels-Alder reaction, the stereochemical preference can be determined. chemrxiv.org
Computational studies on the Diels-Alder reactions of substituted cyclopropenes have shown that predicting stereoselectivity can be challenging, and theoretical models sometimes fail to reproduce experimental results, indicating the complexity of the interplay between steric, electronic, and orbital interactions. chemrxiv.orgchemrxiv.org More advanced approaches, including machine learning models trained on large datasets of reactions, are also emerging as powerful tools for predicting site- and regioselectivity with high accuracy. nih.gov
Sophisticated Spectroscopic and Diffraction Techniques for Characterization of Cycloprop 2 Ene 1 Carbonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. uobasrah.edu.iq For cycloprop-2-ene-1-carbonitrile, both ¹H and ¹³C NMR provide critical data on the unique electronic environment of each atom within the strained three-membered ring.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclopropene (B1174273) ring. The olefinic protons (H2 and H3) would appear at a chemical shift significantly different from typical alkenes due to the ring strain and the anisotropic effects of the nitrile group. Similarly, the aliphatic proton at the C1 position would also have a characteristic chemical shift. The electron-withdrawing nature of the cyano group generally deshields adjacent protons. modgraph.co.uk
The ¹³C NMR spectrum provides even more direct evidence of the carbon skeleton. researchgate.net A key feature of cyclopropane (B1198618) rings is the upfield chemical shift of the carbon atoms compared to their acyclic counterparts; for instance, the carbons in cyclopropane resonate at -2.7 ppm. docbrown.info While the sp²-hybridized carbons of the double bond in this compound would appear further downfield, their chemical shifts are still influenced by the unique bonding and high ring strain. The nitrile carbon has a characteristic chemical shift typically in the range of 110-125 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on typical ranges for cyclopropenes and nitriles. Actual values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | ~3.0 - 4.0 | ~20 - 30 |
| C2 | ~7.0 - 8.0 | ~105 - 115 |
| C3 | ~7.0 - 8.0 | ~105 - 115 |
| CN | - | ~115 - 120 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, it would show correlations between the proton at C1 and the olefinic protons at C2 and C3.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for definitive assignment of the carbon signals.
NOE (Nuclear Overhauser Effect): For substituted cyclopropene nitriles, NOE studies are vital for determining stereochemistry. By irradiating a specific proton, an enhancement in the signal of spatially close protons is observed, allowing for the assignment of cis or trans configurations of substituents on the ring. preprints.org
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
For this compound, the IR and Raman spectra would be characterized by several key absorption bands:
C≡N Stretch: The nitrile group exhibits a very strong and sharp absorption band in the IR spectrum, typically in the region of 2260-2240 cm⁻¹. rsc.orgmasterorganicchemistry.com The conjugation with the double bond may slightly lower this frequency. This band is also observable in the Raman spectrum.
C=C Stretch: The carbon-carbon double bond stretch in cyclopropenes occurs at an unusually low frequency compared to typical alkenes, often around 1650 cm⁻¹ or lower, due to the high ring strain. sci-hub.seresearchgate.net
C-H Stretches: The olefinic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretch at C1 would appear just below 3000 cm⁻¹. masterorganicchemistry.com
Ring Vibrations: The strained cyclopropene ring itself will have characteristic "breathing" and deformation modes at lower frequencies in the fingerprint region of the spectra.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group/Bond | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| C≡N | Stretch | 2260 - 2240 |
| C=C | Stretch | ~1650 |
| C-H (sp²) | Stretch | > 3000 |
| C-H (sp³) | Stretch | < 3000 |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with extremely high accuracy. nih.govsemanticscholar.org For this compound (C₄H₃N), HRMS would be able to measure the mass of the molecular ion (M⁺) to within a few parts per million (ppm) of its calculated exact mass (65.0265 Da), unequivocally confirming its molecular formula. mdpi.com
Analysis of the fragmentation pathways in the mass spectrum provides further structural information. gre.ac.uknih.gov Upon ionization, typically by electron impact (EI), the molecular ion of this compound could undergo several characteristic fragmentation processes:
Loss of HCN: A common fragmentation pathway for nitriles involves the elimination of hydrogen cyanide, which would lead to a C₃H₂⁺· fragment.
Ring Opening: The highly strained ring could open to form a linear radical cation, which would then undergo further fragmentation. youtube.com
Loss of a Cyano Radical: Cleavage of the C-CN bond could result in the formation of a cyclopropenyl cation (C₃H₃⁺), a relatively stable aromatic carbocation, and a cyano radical (·CN).
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. dntb.gov.ua If a suitable single crystal of this compound or a stable derivative can be obtained, this technique can provide precise measurements of bond lengths, bond angles, and intermolecular interactions. This data would be invaluable for understanding the geometric consequences of the severe ring strain and the electronic effects of the conjugated nitrile group. For example, it would allow for the direct observation of the characteristically short C=C bond and the elongated C-C single bonds within the three-membered ring.
Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. wikipedia.org The chromophore in this compound is the system of the carbon-carbon double bond conjugated with the carbon-nitrogen triple bond. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org
This molecule is expected to exhibit a π → π* electronic transition, where an electron is excited from a π bonding orbital to a π* antibonding orbital. youtube.com While an isolated C=C bond absorbs below 200 nm, the conjugation with the nitrile group causes a bathochromic shift (a shift to a longer wavelength). uobabylon.edu.iqmasterorganicchemistry.com The λ(max) for this compound is therefore expected to appear in the UV region, likely in the 220-270 nm range, providing evidence for the conjugated π-system. libretexts.org
Applications in Synthetic Organic Chemistry and Emerging Fields
Cyclopropene (B1174273) Nitriles as Versatile Building Blocks for Complex Molecules
Donor-acceptor (D-A) cyclopropanes, including those with nitrile substituents, are highly valued precursors in organic synthesis. The "push-pull" electronic effect between the donor and acceptor groups facilitates the selective cleavage of the strained C-C bond, generating a 1,3-zwitterionic intermediate. This reactivity makes them effective three-carbon synthons for constructing a wide array of both cyclic and acyclic molecular systems.
The inherent reactivity of cyclopropene nitriles has been harnessed to construct intricate and sterically hindered ring systems that are prevalent in natural products and pharmaceuticals.
Spirocyclic Systems: The synthesis of spiro compounds, which feature two rings connected by a single atom, has been achieved using nitrile-substituted cyclopropanes. For instance, diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones has been accomplished through metal-free cyclopropanation reactions. rsc.org Furthermore, donor-acceptor cyclopropane-1,1-dicarbonitriles serve as precursors for spirocyclic systems through annulation reactions. nih.gov One notable example involves the reaction of a ninhydrin-malononitrile adduct to produce complex spiro[cyclopenta[b]pyrrole-5,2'-indene] derivatives. researchgate.net
Bicyclic Systems: The formation of bicyclic structures is another key application. A titanium-mediated intramolecular coupling of an alkene and a nitrile moiety provides a direct route to bicyclic primary cyclopropylamines from unsaturated nitriles. acs.org Gold-catalyzed bicyclic annulations have also been developed to create cyclopentene-fused isoxazoles, demonstrating the utility of these synthons in forming bridged ring systems. wikipedia.org
Polycyclic Systems: The construction of more complex polycyclic frameworks often involves multi-step sequences where the cyclopropane (B1198618) ring is a key intermediate. Methodologies such as intramolecular Diels-Alder reactions have been employed to build complex polycyclic systems found in various natural products. nih.govlibretexts.org
| Ring System | Synthetic Strategy | Precursor Type | Reference |
| Spirocyclic | Metal-free cyclopropanation | Tosylhydrazone & Methyleneindolinone | rsc.org |
| Spirocyclic | Spirocyclization/Annulation | Ninhydrin-malononitrile adduct | researchgate.net |
| Bicyclic | Ti(II)-mediated intramolecular coupling | Unsaturated nitrile | acs.org |
| Bicyclic | Gold-catalyzed annulation | 4-hydroxy-1,5-diynamide & Nitrone | wikipedia.org |
Achieving stereocontrol is a central goal in modern organic synthesis. Chiral cyclopropene nitriles are valuable for this purpose, enabling the synthesis of optically active molecules with high precision. A significant breakthrough in this area is the use of biocatalysis. Engineered myoglobin (B1173299) variants have been shown to catalyze the asymmetric cyclopropanation of olefins with diazoacetonitrile. libretexts.orgrsc.org This chemoenzymatic strategy affords nitrile-substituted cyclopropanes with exceptional levels of stereocontrol, reaching up to 99.9% diastereomeric excess (de) and enantiomeric excess (ee). rsc.orgsci-hub.box This method is scalable and has a broad substrate scope, providing an efficient route to enantiopure cyclopropanes that can be further elaborated into diverse chiral scaffolds. sci-hub.box
| Catalyst System | Reaction Type | Stereoselectivity | Key Feature | Reference |
| Engineered Myoglobin | Asymmetric Olefin Cyclopropanation | Up to 99.9% de and ee | Biocatalytic carbene transfer | libretexts.orgrsc.org |
| Chiral Dirhodium Complexes | Alkyne Cyclopropenation | High enantioselectivity | Metal-catalyzed decomposition of diazo compounds |
Development of Chemical Biology Tools and Bioorthogonal Chemical Reactions
Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biological processes. Cyclopropenes have emerged as valuable reagents in this field due to their unique reactivity profile.
Substituted cyclopropenes exhibit tunable and orthogonal reactivities, making them suitable for labeling multiple biomolecules simultaneously. Specifically, their cycloaddition reactions can be directed by the substitution pattern on the ring. For example, 1,3-disubstituted cyclopropenes can react selectively with tetrazines, while 3,3-disubstituted cyclopropenes can preferentially undergo 1,3-dipolar cycloadditions with nitrile imines. This orthogonality allows researchers to tag different biological targets with distinct cyclopropene probes and then visualize them independently using complementary reporters. This capability is crucial for studying complex biological interactions in real-time within a cellular environment.
Uncharted Territory: The Enigmatic Role of Cycloprop-2-ene-1-carbonitrile in Advanced Synthetic Chemistry
While the field of synthetic organic chemistry continually uncovers novel applications for highly strained molecules, specific and detailed research into the utility of this compound, particularly in the realms of advanced bioorthogonal chemistry and molecular probing, remains largely undocumented in readily available scientific literature. Despite the theoretical potential of its strained cyclopropene ring and the versatile nitrile functional group, concrete examples and in-depth studies outlining its practical applications are notably scarce.
The inherent high ring-strain energy of cyclopropene derivatives makes them attractive candidates for reactions driven by the release of this strain. rrscientific.com This property is the cornerstone of their use in various chemical transformations, including bioorthogonal chemistry, where reactions must proceed efficiently and selectively in complex biological environments. rrscientific.com However, the specific contributions and reaction kinetics of this compound in these areas have not been extensively reported.
1 Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Analogues
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful tool in chemical biology, relying on the high reactivity of strained alkynes, most notably cyclooctynes, to react with azides without the need for a toxic copper catalyst. This reaction has found wide utility in labeling a variety of biomolecules.
While the cyclopropene moiety of this compound possesses significant ring strain, its application as a strained alkyne analogue in SPAAC is not well-established in the current body of scientific literature. The reactivity of cyclopropenes in cycloaddition reactions is known, but detailed studies on their performance as direct replacements for cyclooctynes in SPAAC, including reaction rates and efficiency with various azide partners, are not presently available for this compound. The development of new cycloalkynes for SPAAC is an active area of research, with a focus on tuning stability and reactivity. However, the specific investigation of nitrile-substituted cyclopropenes for this purpose awaits detailed exploration.
2 Functionalization of Biomolecules for Molecular Probes
The functionalization of biomolecules with small, reactive chemical reporters is a critical technique for developing molecular probes to study biological processes in real-time. The ideal molecular probe is small, stable, and possesses a functional group that allows for specific and efficient ligation to a target biomolecule.
Theoretically, this compound offers a compact structure with a reactive cyclopropene unit that could potentially be harnessed for biomolecule labeling. The nitrile group could also be envisioned as a handle for further chemical modification or as a spectroscopic reporter itself. However, there is a lack of published research demonstrating the practical application of this compound for the functionalization of proteins, nucleic acids, or other biomolecules to create molecular probes. Studies on other cyclopropene derivatives have highlighted their potential as tools in chemical biology due to their small size and reactivity. rrscientific.com Yet, the specific methodologies and outcomes of using the nitrile-containing derivative for these purposes have not been detailed.
Future Perspectives and Emerging Research Directions in Cyclopropene Nitrile Chemistry
The Blueprint for Tomorrow: Designing and Synthesizing Novel Cyclopropene (B1174273) Nitrile Frameworks
The future of cyclopropene nitrile chemistry is intrinsically linked to the development of innovative synthetic methods that allow for the construction of novel and diverse molecular frameworks. Current research into the synthesis of nitrile-substituted cyclopropanes provides a fertile ground for extrapolation to their unsaturated counterparts. Methodologies such as Michael-initiated ring closure and transition-metal-catalyzed cyclopropanation of alkenes with diazo compounds are established for cyclopropane (B1198618) synthesis. nih.govnsf.gov The adaptation of these strategies to alkyne substrates is a logical and promising next step for the direct synthesis of cyclopropene nitriles.
Furthermore, biocatalytic approaches are emerging as a powerful tool for the stereoselective synthesis of strained ring systems. nih.gov The use of engineered enzymes, such as myoglobin (B1173299) variants, has demonstrated remarkable success in the asymmetric cyclopropanation of olefins. nih.gov The extension of this technology to the synthesis of chiral cyclopropene nitriles from prochiral alkynes and a nitrile-containing carbene source represents a significant and exciting frontier. This would not only provide access to enantiomerically pure building blocks but also align with the growing demand for greener and more sustainable chemical manufacturing.
A key area of future development will be the design of cyclopropene nitriles with tailored electronic and steric properties. This will involve the introduction of a wide array of substituents onto the cyclopropene ring, enabling fine-tuning of the molecule's reactivity and physical characteristics. The development of robust and general synthetic routes to such substituted cyclopropene nitriles will be crucial for their application in areas ranging from medicinal chemistry to materials science.
Accelerating Discovery: The Role of Flow Synthesis and Automation
The integration of continuous flow chemistry and automated synthesis platforms is set to revolutionize the exploration of cyclopropene nitrile chemistry. Flow reactors offer significant advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters, and the ability to perform reactions at elevated temperatures and pressures. nih.govacs.org For the synthesis of highly reactive and potentially unstable compounds like cyclopropene nitriles, the short residence times and efficient heat and mass transfer in flow reactors can minimize decomposition and improve yields.
Recent studies have demonstrated the successful application of flow chemistry to the synthesis of cyclopropane derivatives, including aminoketones and carboxylic acids. nih.govacs.org A continuous-flow method for the difluorocyclopropenation of alkynes has also been reported, highlighting the potential for applying these techniques to the synthesis of cyclopropene rings. rsc.org Future research will likely focus on developing telescoped flow processes where the synthesis and subsequent functionalization of cyclopropene nitriles can be performed in a continuous sequence, eliminating the need for isolation of intermediates.
Automation, coupled with high-throughput experimentation, will play a pivotal role in accelerating the discovery of new reactions and the optimization of existing ones. organic-chemistry.org Automated platforms can rapidly screen a wide range of substrates, catalysts, and reaction conditions, generating large datasets that can be used to train machine learning algorithms for reaction prediction and optimization. This data-driven approach will be instrumental in mapping the reactivity landscape of novel cyclopropene nitrile frameworks and identifying optimal conditions for their synthesis and transformation.
The Digital Alchemist: Machine Learning and AI in Predicting Cyclopropene Nitrile Reactivity
The inherent ring strain of cyclopropenes is a primary determinant of their reactivity. rsc.orgnih.gov Recent advancements in machine learning (ML) and artificial intelligence (AI) are providing powerful new tools to predict and understand the reactivity of strained molecules. A notable development is the use of graph neural networks (GNNs) to accurately predict the ring strain energy (RSE) of cyclic molecules from their 2D structure. nsf.gov This approach has been successfully applied to a large database of single-ring systems and has shown that RSE can be a reliable indicator of reactivity in strain-promoted reactions. nsf.gov The application of such models to a diverse library of virtual cyclopropene nitriles could enable the rapid in silico screening of their reactivity, guiding experimental efforts towards the most promising candidates.
Beyond predicting ground-state properties like RSE, ML models are increasingly being used to predict reaction outcomes and optimize reaction conditions. wpmucdn.comacs.org By training on large datasets of chemical reactions, these models can learn complex relationships between reactants, reagents, and products. For cyclopropene nitriles, this could translate to predicting the regioselectivity and stereoselectivity of their reactions, as well as identifying optimal catalysts and solvents.
A Greener Ring: Exploring Cyclopropene Nitriles in Sustainable Chemistry and Catalysis
The principles of sustainable chemistry are increasingly influencing the direction of synthetic research, and the chemistry of cyclopropene nitriles is no exception. A key focus will be the development of more environmentally benign synthetic methods. This includes the use of biocatalysis, as previously discussed, which operates under mild conditions in aqueous media and can offer high selectivity, thereby reducing waste. nih.govwpmucdn.com Additionally, the exploration of catalyst- and additive-free reactions, such as the iodosulfonylation of cyclopropenes in water, provides a promising avenue for greener transformations. rsc.org
The unique electronic and steric properties of cyclopropene derivatives also make them intriguing candidates for applications in catalysis. Research has shown that cyclopropenylidene carbene ligands can be effective in palladium-catalyzed cross-coupling reactions. acs.org The nitrile group in cyclopropene nitriles could act as a coordinating group, potentially modulating the catalytic activity and selectivity of metal complexes. The development of chiral cyclopropene nitrile-based ligands could open up new possibilities in asymmetric catalysis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Cycloprop-2-ene-1-carbonitrile, and what experimental parameters critically influence yield?
- Methodological Answer : The synthesis typically involves [2+1] cyclopropanation of acrylonitrile derivatives using carbene precursors (e.g., diazo compounds) under controlled conditions. Key parameters include:
- Catalyst selection : Transition-metal catalysts (e.g., Rh₂(OAc)₄) improve stereoselectivity and reduce side reactions.
- Temperature control : Exothermic reactions require gradual addition of reagents (<0°C) to prevent decomposition.
- Solvent polarity : Non-polar solvents (e.g., toluene) favor cyclopropanation over polymerization.
Validate purity via GC-MS and monitor reaction progress using IR spectroscopy (C≡N stretch ~2200 cm⁻¹) .- Data Considerations : Tabulate yield variations under different catalysts (e.g., Rh vs. Cu) and solvents, including error margins ().
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically employed to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Look for deshielded vinyl protons (δ 5.5–6.5 ppm) and cyclopropane ring protons (δ 1.5–2.5 ppm).
- ¹³C NMR : Confirm nitrile carbon (δ ~115 ppm) and strained cyclopropane carbons (δ 20–30 ppm).
- IR : Validate nitrile group (sharp peak ~2200 cm⁻¹).
- High-resolution MS : Match molecular ion [M+H]⁺ with theoretical mass (C₄H₃N: 81.0340 Da).
Cross-reference data with NIST Chemistry WebBook entries for analogous cyclopropane nitriles .
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
- Methodological Answer : The compound’s strain and electron-deficient nitrile group make it prone to ring-opening or polymerization. Stabilization strategies include:
- Storage conditions : Use amber vials under inert gas (Ar/N₂) at -20°C.
- Inhibitors : Add radical inhibitors (e.g., BHT, 0.1% w/w) to prevent polymerization.
Monitor degradation via periodic NMR or HPLC analysis .
Advanced Research Questions
Q. How can contradictions in reported reaction kinetics of this compound in Diels-Alder reactions be resolved?
- Methodological Answer : Discrepancies often stem from solvent effects or competing pathways (e.g., retro-Diels-Alder). To address this:
- Variable isolation : Conduct kinetic studies under standardized conditions (solvent, temp, concentration).
- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to compare activation energies of proposed pathways.
- Isotopic labeling : Track regioselectivity using ¹³C-labeled reactants.
Apply statistical tools (e.g., ANOVA) to assess significance of observed rate differences .
Q. What computational models best predict the regioselectivity of this compound in [4+3] cycloadditions?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) theory : Calculate HOMO/LUMO energies (e.g., Gaussian 09) to identify dominant orbital interactions.
- Transition-state analysis : Use QM/MM simulations (e.g., ONIOM) to map steric and electronic effects.
Validate models against experimental outcomes (e.g., HPLC product ratios) and refine using Bayesian optimization .
Q. How does the electron-withdrawing nitrile group influence the ring strain and reactivity of the cyclopropane moiety?
- Methodological Answer :
- Strain energy quantification : Compare experimental heat of combustion with computational values (e.g., CBS-QB3).
- Electrostatic potential maps : Visualize charge distribution (VMD software) to identify reactive sites.
Correlate with Hammett substituent constants (σₚ) to predict substituent effects in derivative synthesis .
Data Analysis & Reproducibility
Q. What statistical methods are recommended for analyzing discrepancies in thermodynamic data (e.g., ΔHf) of this compound?
- Methodological Answer :
- Error propagation analysis : Calculate combined uncertainties from calorimetry and computational data.
- Meta-analysis : Aggregate literature values (e.g., NIST, Reaxys) and apply Grubbs’ test to identify outliers.
Report confidence intervals (95% CI) and use robust regression models to reconcile differences .
Q. How should researchers design controlled experiments to isolate the effects of steric vs. electronic factors in this compound reactions?
- Methodological Answer :
- Orthogonal experimental design : Vary substituents systematically (e.g., para-substituted aryl groups) while keeping steric bulk constant.
- Multivariate analysis : Apply PCA or PLS to decouple steric (Taft’s Es) and electronic (Hammett σ) parameters.
Use response surface methodology (RSM) to optimize reaction conditions .
Ethical & Safety Considerations
Q. What safety protocols are critical when handling this compound in high-pressure reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
